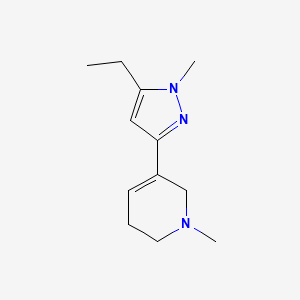
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring both pyrazole and tetrahydropyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with methyl iodide to introduce the 1-methyl group.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with a primary amine in the presence of an acid catalyst to form the tetrahydropyridine structure.
Coupling of the Two Rings: The final step involves coupling the pyrazole and tetrahydropyridine rings through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding dihydropyrazole form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups, where nucleophiles such as halides or amines can replace the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole or tetrahydropyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mecanismo De Acción
The mechanism of action of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the tetrahydropyridine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylmethanol: Similar pyrazole structure with a hydroxymethyl group.
Uniqueness
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of the pyrazole and tetrahydropyridine rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
5-(5-ethyl-1-methylpyrazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H19N3/c1-4-11-8-12(13-15(11)3)10-6-5-7-14(2)9-10/h6,8H,4-5,7,9H2,1-3H3 |
Clave InChI |
DNFDBWGXBINXQW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1C)C2=CCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
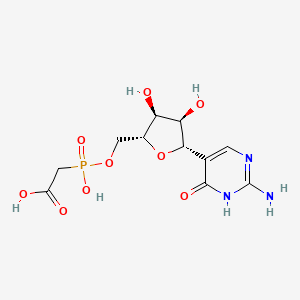
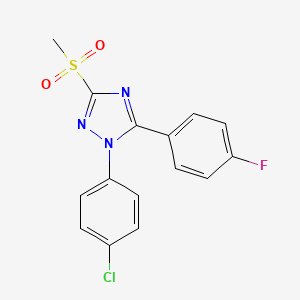


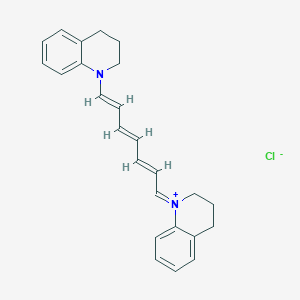
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
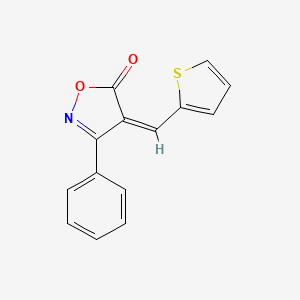
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
